1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic organic compounds. The core structure consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen at position 1 and sulfur at position 3. Substituents are assigned numerical positions based on their attachment points:
- Position 2 : A 4-bromophenyl group (a benzene ring substituted with a bromine atom at the para position).
- Position 4 : A methyl group (-CH₃).
- Position 5 : An ethan-1-one group (-COCH₃), where the ketone functional group is located at the first carbon of the ethyl chain.
The full IUPAC name reflects this substitution pattern: 1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone . The structural elucidation confirms a planar thiazole ring with conjugated π-electrons, stabilized by resonance interactions between the nitrogen and sulfur atoms.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 71338-62-0 , a universal identifier for chemical substances. Alternative designations include:
| Synonym | Source |
|---|---|
| Ethanone, 1-[2-(4-bromophenyl)-4-methyl-5-thiazolyl]- | PubChem |
| CTK5I7312 | PubChem |
| ZINC6654672 | AK Scientific |
| 1-(2-(4-Bromophenyl)-4-methylthiazol-5-yl)ethan-1-one | Aaron Chemicals |
These synonyms are used interchangeably in chemical databases and commercial catalogs to facilitate cross-referencing.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₀BrNOS represents the elemental composition of the compound, with the following atomic contributions:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12 | 12.01 | 144.12 |
| Hydrogen (H) | 10 | 1.008 | 10.08 |
| Bromine (Br) | 1 | 79.90 | 79.90 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | - | - | 296.19 |
The calculated molecular weight of 296.19 g/mol aligns with experimental data from mass spectrometry. The bromine atom contributes approximately 27% of the total molecular mass, a critical factor in its physicochemical behavior and reactivity.
The molecular structure is further characterized by:
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSMPMKVBKTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
The synthesis utilizes 2-bromo-1-(4-bromophenyl)ethan-1-one (α-haloketone) and N-methylthiourea as precursors. The thiourea’s sulfur atom initiates a nucleophilic attack on the α-carbon of the haloketone, forming a thioether intermediate. Subsequent intramolecular cyclization eliminates hydrogen bromide (HBr), yielding the thiazole core.
Critical regiochemical outcomes :
Standard Protocol
A representative procedure involves refluxing equimolar quantities of 2-bromo-1-(4-bromophenyl)ethan-1-one (5 mmol) and N-methylthiourea (5 mmol) in anhydrous ethanol (20 mL) at 80°C for 12–18 hours. Post-reaction, solvent removal under reduced pressure followed by recrystallization from methanol yields pale brown needles (22%–35% yield).
| Parameter | Specification |
|---|---|
| Starting Material | 2-bromo-1-(4-bromophenyl)ethan-1-one |
| Thiourea Derivative | N-methylthiourea |
| Solvent | Anhydrous ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 12–18 hours |
| Purification | Methanol recrystallization |
| Yield | 22%–35% |
Microwave-Assisted Optimization
Microwave irradiation significantly enhances the synthesis’s efficiency by reducing reaction times from hours to minutes while improving yields. This approach leverages dielectric heating to accelerate the cyclocondensation step.
Enhanced Reaction Dynamics
Under microwave conditions (60–100 W, 80°C), the same reactants generate the target compound in 45–55% yield within 30–45 minutes. The rapid, uniform heating minimizes side reactions like ketone oxidation or thiourea decomposition, which commonly occur during prolonged conventional heating.
Comparative Analysis
| Method | Conventional | Microwave |
|---|---|---|
| Time | 12–18 hours | 30–45 minutes |
| Yield | 22%–35% | 45%–55% |
| Energy Input | 450–600 kJ/mol | 120–150 kJ/mol |
| Byproduct Formation | 15%–20% | 5%–8% |
Alternative Synthetic Pathways
While Hantzsch synthesis dominates, two supplementary methods demonstrate viability for specialized applications:
Gabriel Thiazole Synthesis
This approach employs phosphorus pentasulfide (P₂S₅) to cyclize acylaminoketones, though it requires harsh conditions (170°C) and affords lower yields (18%–25%). For this compound, the method is less favorable due to difficulties in preparing the requisite acylamino precursor.
Transition Metal-Catalyzed Cyclization
Palladium(II)-catalyzed reactions between vinyl azides and thiocyanates offer a modern alternative, achieving 40%–48% yields under mild conditions (CH₃CN, 60°C). However, this route’s reliance on expensive catalysts and sensitive azide intermediates limits industrial scalability.
Purification and Characterization
Post-synthetic processing ensures product integrity, given the compound’s propensity for ketone-enol tautomerism observed in deuterated DMSO.
Recrystallization Protocols
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 2.84 (s, 3H, CH₃-thiazole), 2.43 (s, 3H, COCH₃)
- FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N thiazole), 1070 cm⁻¹ (C-Br)
- MS (ESI+) : m/z 296.07 [M+H]⁺ (calc. 296.19)
Industrial-Scale Considerations
Commercial producers like Enamine employ continuous flow reactors to amplify the Hantzsch synthesis, achieving kilogram-scale outputs with 50%–60% yields. Key industrial parameters include:
- Catalyst Recycling : Recovery of HBr byproducts for reagent regeneration
- Solvent Recovery Systems : Distillation columns reclaim >90% ethanol
- Quality Control : HPLC purity thresholds >98.5% enforced via in-line analytics
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives such as:
4-Bromoacetophenone: Similar in structure but lacks the thiazole ring, making it less versatile in biological applications.
2-Bromo-1-(4-methylphenyl)-1-propanone: Contains a similar bromophenyl group but differs in the position and type of functional groups, leading to different reactivity and applications.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents, resulting in varied biological activities.
Biological Activity
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring substituted with a bromophenyl group and an ethanone moiety. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrN₂S |
| Molecular Weight | 295.21 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. A study evaluating a series of thiazole compounds, including similar derivatives, found that many displayed potent antibacterial and antifungal effects.
Key Findings
- Inhibition Zones : The diameter of inhibition zones was measured against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger). Compounds with structural similarities to this compound showed varying degrees of activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 23 |
| Similar Thiazole Derivative | E. coli | 21 |
| Amphotericin B | Aspergillus niger | 25 |
The antimicrobial mechanism of thiazole derivatives often involves disruption of microbial cell walls or interference with metabolic pathways. The presence of the bromophenyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent bioactivity.
Case Studies
Several studies have highlighted the effectiveness of thiazole compounds in clinical settings:
- Study on Antifungal Activity : A comparative analysis showed that certain thiazole derivatives were effective against drug-resistant fungal strains, suggesting potential for therapeutic applications in treating fungal infections resistant to conventional treatments.
- Antibacterial Efficacy : A recent study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
